Dbco-peg4-pab-mmae
Description
Structural Deconstruction: Individual Constituent Components
The efficacy of DBCO-PEG4-PAB-MMAE as part of an ADC is dependent on the specific contributions of its individual parts.
| Component | Primary Function |
|---|---|
| Dibenzocyclooctyne (DBCO) | Bioorthogonal Conjugation |
| Polyethylene (B3416737) Glycol (PEG4) | Hydrophilicity and Spacing |
| p-Aminobenzyl (PAB) | Self-Immolative Spacer |
| Monomethyl Auristatin E (MMAE) | Cytotoxic Payload |
The Dibenzocyclooctyne (DBCO) group is a key component for attaching the entire linker-drug construct to a targeting molecule, typically a monoclonal antibody. broadpharm.com DBCO is a strained cyclic alkyne that plays a crucial role in copper-free click chemistry, a type of bioorthogonal reaction. cd-bioparticles.com This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), allows the DBCO group to form a stable covalent bond with an azide-functionalized molecule under mild, aqueous conditions without the need for a cytotoxic copper catalyst. cd-bioparticles.combroadpharm.cominterchim.fr The bioorthogonal nature of this reaction ensures that it proceeds with high selectivity and efficiency within complex biological systems without interfering with native biochemical processes. cd-bioparticles.comlumiprobe.com The high reactivity and stability of DBCO make it an ideal choice for the precise and robust conjugation of the payload to the antibody. cd-bioparticles.combroadpharm.com
The p-aminobenzyl (PAB) carbamate (B1207046) group functions as a self-immolative spacer, a critical element for the controlled release of the MMAE payload inside the target cancer cell. symeres.comgoogle.com This linker is designed to be stable in the systemic circulation but to degrade under specific intracellular conditions. symeres.com The release mechanism is triggered by the enzymatic cleavage of an adjacent chemical group, in many ADCs a dipeptide linker. google.com Once the trigger is cleaved, the PAB group undergoes a spontaneous 1,6-elimination reaction, which proceeds through an electronic cascade mechanism. symeres.comiris-biotech.de This self-immolation process ultimately results in the release of the unmodified, fully active MMAE payload. google.comunirioja.es
Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent derived from dolastatin 10. medchemexpress.comwikipedia.org It functions as a powerful mitotic inhibitor by disrupting the process of cell division. adcreview.com MMAE exerts its cytotoxic effect by inhibiting the polymerization of tubulin, a crucial protein that forms microtubules. wikipedia.orgmedchemexpress.commdpi.com Microtubules are essential components of the cellular cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during mitosis. By binding to tubulin, MMAE prevents the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis (programmed cell death). wikipedia.orgresearchgate.net Due to its high toxicity, MMAE is not suitable for use as a standalone drug but is highly effective as a payload in ADCs, where it can be selectively delivered to cancer cells. wikipedia.orgadcreview.com
Common Variants: Inclusion of Valine-Citrulline (VC) Dipeptide in Linker Design
A common variation in the design of linkers for ADCs involves the incorporation of a Valine-Citrulline (VC) dipeptide. acs.orgnih.gov This dipeptide is often placed between the PEG spacer and the PAB self-immolative spacer, creating a linker such as DBCO-PEG4-VC-PAB-MMAE. broadpharm.commedchemexpress.com
Valine-Citrulline (VC) Dipeptide: Substrate for Lysosomal Protease Cleavage
A Comprehensive Analysis of this compound: Synthesis, Purification, and Characterization
The field of targeted cancer therapy has been significantly advanced by the development of antibody-drug conjugates (ADCs), which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. A critical component of an ADC is the linker, which connects the antibody to the payload. This article focuses on the chemical compound this compound, a sophisticated drug-linker construct used in the synthesis of ADCs. medchemexpress.com This construct comprises several key components: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene glycol (PEG) spacer, a self-immolative para-aminobenzyl (PAB) group, and the potent antimitotic agent monomethyl auristatin E (MMAE). medchemexpress.combroadpharm.com
Structure
2D Structure
Properties
Molecular Formula |
C76H106N8O15 |
|---|---|
Molecular Weight |
1371.7 g/mol |
IUPAC Name |
4-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylbenzamide |
InChI |
InChI=1S/C76H106N8O15/c1-13-52(6)70(63(94-11)48-67(88)83-39-21-28-62(83)72(95-12)53(7)73(90)78-54(8)71(89)57-24-15-14-16-25-57)82(10)76(93)68(50(2)3)80-74(91)69(51(4)5)81(9)75(92)58-31-33-60(34-32-58)79-65(86)37-40-96-42-44-98-46-47-99-45-43-97-41-38-77-64(85)35-36-66(87)84-49-59-26-18-17-22-55(59)29-30-56-23-19-20-27-61(56)84/h14-20,22-27,31-34,50-54,62-63,68-72,89H,13,21,28,35-49H2,1-12H3,(H,77,85)(H,78,90)(H,79,86)(H,80,91)/t52-,53+,54+,62-,63+,68-,69-,70-,71+,72+/m0/s1 |
InChI Key |
WFKSDLXNFDXYFW-WZJGOMRESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
The Chemical Compound: Dbco Peg4 Pab Mmae
Chemical Structure and Components
The name this compound itself provides a breakdown of its constituent parts:
DBCO (Dibenzocyclooctyne): This is a cyclooctyne (B158145) derivative that serves as a bioorthogonal reactive handle. interchim.fr It is a key component for "copper-free" click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC). interchim.cominterchim.fr The inherent ring strain in the DBCO molecule allows it to react rapidly and specifically with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for bioconjugation reactions in biological systems. interchim.cominterchim.fr
PAB (p-Aminobenzyl Alcohol): This is a self-immolative spacer. nih.gov In many ADC designs, the PAB group is connected to the payload via a carbamate (B1207046) bond. unimi.it Following the enzymatic cleavage of the adjacent linker component (in this case, a dipeptide), the PAB group undergoes a 1,6-elimination reaction, which results in the release of the unmodified payload. nih.govbroadpharm.com
MMAE (Monomethyl Auristatin E): This is a highly potent synthetic antineoplastic agent derived from the natural product dolastatin 10. creative-biolabs.comchemsrc.com MMAE functions as a mitotic inhibitor by disrupting tubulin polymerization, a process essential for cell division. wikipedia.orgadcreview.com Due to its extreme cytotoxicity, MMAE is not suitable for use as a standalone drug but is a highly effective payload when delivered specifically to cancer cells via an ADC. tandfonline.comadcreview.com
p-Aminobenzyl (PAB) Self-Immolative Spacer: Mechanism of Controlled Payload Release
Physicochemical Properties
The physicochemical properties of this compound are a composite of its individual components. The presence of the hydrophilic PEG4 spacer enhances its solubility in aqueous-based buffers and common organic solvents used in bioconjugation reactions, such as DMSO and DMF. broadpharm.combroadpharm.com
Table 1: Physicochemical Properties of this compound and Related Compounds
Note: The properties listed are based on available data from various suppliers and may vary slightly. adcreview.combroadpharm.combroadpharm.com
Synthesis and Purification
The synthesis of this compound involves a multi-step process. A common synthetic route involves the initial preparation of a precursor like Fmoc-VC-PAB-MMAE, which is then deprotected and coupled with a DBCO-PEG4-COOH acid. The final product is typically purified using techniques like preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity, which is critical for its use in research and development.
Role and Application in Research
Utility in Copper-Free Click Chemistry
The DBCO group is the key to its utility in copper-free click chemistry. interchim.fr This bioorthogonal reaction allows for the efficient and specific conjugation of the this compound construct to a biomolecule that has been functionalized with an azide (B81097) group. interchim.fracs.org This is particularly advantageous for creating antibody-drug conjugates. An antibody can be chemically modified to introduce azide groups onto its surface. Subsequently, mixing the azide-modified antibody with this compound results in a stable triazole linkage, forming the ADC. broadpharm.com The absence of a copper catalyst is crucial for preserving the structure and function of sensitive biomolecules like antibodies. bionordika.no
Application in the Construction of Antibody-Drug Conjugates (ADCs)
The primary application of this compound is as a pre-fabricated linker-payload component for the synthesis of ADCs. chemsrc.commedchemexpress.com The process involves:
Target Selection: Identifying a suitable antigen that is overexpressed on cancer cells.
Antibody Modification: Introducing azide groups onto the monoclonal antibody that targets the selected antigen.
Conjugation: Reacting the azide-modified antibody with this compound via copper-free click chemistry. axispharm.com
Purification: Removing any unconjugated components to yield the final, purified ADC.
Once administered, the resulting ADC circulates in the body, and the antibody component directs it to the cancer cells. Upon binding to the target antigen, the ADC is internalized by the cell, often into lysosomes. medchemexpress.commedchemexpress.com Inside the lysosome, proteases cleave the linker, releasing the MMAE payload. wikipedia.org The highly potent MMAE then disrupts microtubule formation, leading to cell cycle arrest and apoptosis of the cancer cell. creative-biolabs.comaacrjournals.org
Conclusion
The chemical compound DBCO-PEG4-PAB-MMAE represents a convergence of innovations in bioorthogonal chemistry, linker technology, and payload design. Its modular structure, incorporating a DBCO handle for copper-free click chemistry, a solubilizing PEG spacer, a self-immolative PAB unit, and a potent MMAE payload, makes it a powerful tool for researchers developing targeted therapeutic agents. As our understanding of disease biology and bioconjugation chemistry continues to deepen, such advanced, multi-component systems will undoubtedly play a pivotal role in the creation of more precise and effective research constructs and next-generation therapeutics.
Linker Design Principles and Payload Release Mechanisms in Dbco Peg4 Pab Mmae Systems
Cleavable Linker Design: Emphasis on Protease-Sensitive Motifs
A key feature of the linker in DBCO-PEG4-PAB-MMAE is its cleavable nature, designed to release the MMAE payload within the target cell. broadpharm.comnih.gov This is achieved through the incorporation of a protease-sensitive sequence that is recognized and cleaved by specific enzymes prevalent in the lysosomal compartment of cancer cells. broadpharm.comacrobiosystems.com
The Valine-Citrulline (VC) dipeptide is a well-established and commonly used protease-cleavable linker in ADCs. broadpharm.comnih.gov This sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B, which is often overexpressed in various types of cancer cells. acrobiosystems.comtandfonline.com Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PABC) spacer. nih.govencyclopedia.pubtcichemicals.com This enzymatic cleavage is the initial and essential step in the payload release cascade. nih.govencyclopedia.pub While initially thought to be solely dependent on Cathepsin B, later studies have indicated that other lysosomal proteases, such as cathepsin S, cathepsin L, and cathepsin F, may also contribute to the cleavage of the Val-Cit linker. nih.govencyclopedia.pub The Val-Cit linker's design provides a balance between stability in the bloodstream and efficient cleavage within the lysosome. tandfonline.comadcreview.com
While the Val-Cit dipeptide is a dominant motif in clinical ADCs, other cleavable linker strategies exist, each with its own mechanism and characteristics. cam.ac.ukmdpi.com
Hydrazone Linkers: These are acid-cleavable linkers that exploit the lower pH of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) compared to the physiological pH of blood (pH 7.4). adcreview.compharmiweb.com While effective in some of the earliest ADCs, hydrazone linkers can exhibit instability in circulation, leading to premature drug release. adcreview.comcam.ac.uk
Glucuronide Linkers: This type of linker is cleaved by the enzyme β-glucuronidase, which is present in the lysosomal and tumor microenvironment. researchgate.netacs.org β-glucuronidase-cleavable linkers offer an alternative enzymatic release mechanism. researchgate.net One strategy involves using a β-glucuronide moiety as a temporary hydrophilic protecting group for a dipeptide linker, requiring sequential enzymatic cleavage for payload release. acs.org
The following table provides a comparative overview of these linker types:
Table 1: Comparison of Cleavable Linker Technologies| Linker Type | Cleavage Mechanism | Triggering Environment | Key Enzyme(s) |
|---|---|---|---|
| Valine-Citrulline | Proteolytic Cleavage | Lysosome | Cathepsin B (and others) nih.govencyclopedia.pub |
| Hydrazone | Acid Hydrolysis | Endosome/Lysosome (acidic pH) adcreview.compharmiweb.com | N/A |
| Glucuronide | Enzymatic Cleavage | Lysosome/Tumor Microenvironment researchgate.net | β-glucuronidase researchgate.net |
Valine-Citrulline (VC) Dipeptide Substrate and Lysosomal Cathepsin B Activity
Self-Immolation Cascades: The Role of the PAB Spacer in Payload Liberation
Following the enzymatic cleavage of the Val-Cit dipeptide, the liberation of the active MMAE payload is facilitated by a self-immolative spacer, the para-aminobenzyl carbamate (PABC) group. encyclopedia.pubcam.ac.uk The PABC spacer is critical because direct attachment of the payload to the dipeptide can sterically hinder the enzyme's access. encyclopedia.pubcam.ac.uk
Once the protease cleaves the citrulline from the PABC moiety, an electronic cascade is initiated. otago.ac.nz The resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a spontaneous 1,6-elimination reaction. cam.ac.ukotago.ac.nz This process releases the unmodified MMAE payload, carbon dioxide, and an aza-quinone methide by-product. cam.ac.uk This self-immolation is a rapid and irreversible process that ensures the efficient release of the cytotoxic agent in its most active form. researchgate.netotago.ac.nz The PABC spacer has been extensively utilized in ADC linker technology, particularly for MMAE-conjugated ADCs. nih.gov
Influence of PEG Spacer on Linker Stability and Release Kinetics in Biological Contexts
The this compound compound incorporates a polyethylene (B3416737) glycol (PEG) spacer, specifically a PEG4 unit, which consists of four repeating ethylene (B1197577) glycol units. axispharm.comaxispharm.com PEG is a hydrophilic and biocompatible polymer that confers several advantageous properties to the ADC. labinsights.nl
The inclusion of a PEG spacer can:
Prolong Circulation Half-Life: The PEG chain forms a hydration shell around the ADC, which can reduce non-specific clearance and prolong its circulation time in the bloodstream. labinsights.nl
Modulate Release Kinetics: The length and nature of the PEG spacer can influence the accessibility of the cleavable site to enzymes. nih.govmdpi.com A linker that is too short might sterically hinder the enzymatic cleavage of the Val-Cit-PAB fragment. nih.gov The introduction of a PEG moiety can help to alleviate this steric hindrance, thereby ensuring efficient payload release. nih.gov Studies have shown that the presence of PEG can influence the degradation behavior and drug release profiles of drug delivery systems. mdpi.com
Stability of the Linker-Payload Conjugate in Circulation
A critical requirement for an effective ADC is the stability of the linker-payload conjugate in systemic circulation to minimize off-target toxicity. nih.govpharmiweb.com The Val-Cit-PABC linker has been designed to remain reasonably stable at the neutral pH of human plasma while being susceptible to cleavage in the lysosomal environment. nih.govadcreview.com However, studies have shown that these linkers can be susceptible to premature cleavage by certain enzymes present in the plasma of some species, such as carboxylesterase 1C in mice, which can complicate preclinical evaluations. nih.govaacrjournals.org Furthermore, human neutrophil elastase has been implicated in the premature hydrolysis of Val-Cit linkers, which is believed to contribute to off-target toxicities like neutropenia. nih.govnih.gov
The following table summarizes research findings on the stability of Val-Cit linkers:
Table 2: Research Findings on Val-Cit Linker Stability| Finding | Implication | Reference(s) |
|---|---|---|
| Val-Cit linkers exhibit good stability in human plasma but are cleaved by lysosomal cathepsins. | Demonstrates the fundamental principle of selective payload release. | nih.govadcreview.com |
| Susceptibility to carboxylesterase 1C in mouse plasma. | Complicates preclinical assessment of ADCs in murine models. | nih.govaacrjournals.org |
| Cleavage by human neutrophil elastase. | Potential mechanism for off-target toxicity (e.g., neutropenia). | nih.govnih.gov |
| Modifications at the P3 position can enhance plasma stability. | A strategy to improve the therapeutic index of ADCs. | nih.govencyclopedia.pub |
Preclinical Research Methodologies and in Vitro Investigations
Cellular Uptake and Intracellular Trafficking Assessment in Model Systems
The journey of an ADC constructed with Dbco-peg4-pab-mmae begins with its attachment to a monoclonal antibody (mAb). The dibenzocyclooctyne (DBCO) group facilitates this conjugation through a catalyst-free click chemistry reaction. axispharm.comnih.gov The resulting ADC targets specific antigens on the surface of cancer cells.
The primary mechanism of cellular uptake is receptor-mediated endocytosis. nih.gov Upon the mAb binding to its target antigen on the cancer cell membrane, the entire ADC-antigen complex is internalized by the cell. medscape.commedchemexpress.com This process forms an endosome, a membrane-bound vesicle containing the ADC. These endosomes then traffic within the cell and mature, often fusing with lysosomes. nih.govmdpi.com The polyethylene (B3416737) glycol (PEG4) spacer in the linker is designed to enhance the solubility and flexibility of the conjugate, which can be beneficial for these trafficking processes. axispharm.com The trafficking of the ADC from the cell surface to the lysosome is a critical step, as the internal environment of the lysosome is essential for the subsequent release of the cytotoxic payload. nih.govmedchemexpress.com
Intracellular Payload Release Characterization in Cell Culture Models
Once the ADC is inside the lysosome, the environment, which is rich in proteolytic enzymes like cathepsin B, facilitates the cleavage of the linker, leading to the release of the monomethyl auristatin E (MMAE) payload. medchemexpress.commdpi.comadcreview.com The linker system, which includes a p-aminobenzyl (PAB) group, is engineered to be stable in the bloodstream but labile within the lysosome. axispharm.comresearchgate.net
In many designs, the PAB spacer is part of a larger cleavable sequence, such as the valine-citrulline (Val-Cit) dipeptide. axispharm.comnih.gov Cathepsins cleave the linker at the Val-Cit motif, which initiates a self-immolative cascade of the PAB spacer. axispharm.comresearchgate.net This process ensures the efficient and controlled release of the active MMAE drug from the antibody and linker components directly into the cell's interior (cytosol), where it can exert its cytotoxic effects. nih.govresearchgate.net This targeted release mechanism is crucial for minimizing damage to healthy, non-target cells. axispharm.com
Cellular Mechanism of Action Studies of the Released Payload
The released MMAE is a potent synthetic antineoplastic agent. adcreview.combroadpharm.com Its mechanism of action involves the disruption of the cellular machinery required for cell division, ultimately leading to programmed cell death.
MMAE's primary molecular target is tubulin, the protein subunit of microtubules. researchgate.netresearchgate.net Microtubules are dynamic structures that are essential components of the cytoskeleton and the mitotic spindle, which is responsible for segregating chromosomes during cell division. MMAE functions as a potent antimitotic agent by inhibiting the polymerization of tubulin, effectively preventing the formation of microtubules. mdpi.commedchemexpress.comadcreview.comnih.govcreative-biolabs.com This disruption of microtubule dynamics is the initial event that triggers subsequent cellular responses. researchgate.netresearchgate.net The inhibitory effect of MMAE on tubulin polymerization is significantly more potent than that of older chemotherapeutic agents like doxorubicin. adcreview.com
The inhibition of microtubule polymerization by MMAE directly interferes with the formation and function of the mitotic spindle. mdpi.com This leads to a halt in the cell cycle at the G2/M phase, which is the transition phase between the second growth phase and mitosis. nih.govmedscape.comnih.govmdpi.com Cells are unable to properly align and separate their chromosomes, resulting in mitotic arrest. mdpi.com
In vitro studies using flow cytometry analysis consistently demonstrate this effect. For instance, treatment of pancreatic cancer cell lines with an MMAE-based conjugate resulted in a significant, dose-dependent increase in the percentage of cells in the G2/M phase. springermedizin.de Similarly, prostate cancer cells treated with MMAE showed a clear stall in cell cycle progression at G2/M. nih.gov
| Cell Line | Treatment | % of Cells in G2/M Phase | Source |
|---|---|---|---|
| Capan-2 (Pancreatic Cancer) | Control | ~13% | springermedizin.de |
| HzMUC1-MMAE (40 nM) | ~26% | ||
| CFPAC-1 (Pancreatic Cancer) | Control | ~9% | |
| HzMUC1-MMAE (40 nM) | ~14% | ||
| PC-3 (Prostate Cancer) | DMSO Control | 14.1% | nih.gov |
| MMAE (4 nM) | 59.8% | ||
| C4-2B (Prostate Cancer) | DMSO Control | 12.9% | |
| MMAE (4 nM) | 61.2% |
Prolonged mitotic arrest caused by MMAE ultimately triggers programmed cell death, or apoptosis. nih.govmdpi.comnih.gov This is a key mechanism for eliminating the cancerous cells. Apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway, which responds to cellular stress, and the extrinsic pathway, which is triggered by external signals. wikipedia.org In the context of MMAE, the cellular stress from mitotic failure is a strong activator of the intrinsic pathway.
The induction of apoptosis is often quantified by measuring the sub-G1 cell population via flow cytometry, as apoptotic cells have fragmented DNA. nih.gov Studies have shown that treatment with MMAE or its conjugates leads to a significant increase in this sub-G1 fraction in various cancer cell lines. nih.govspringermedizin.de Another hallmark of apoptosis is the activation of caspases, a family of protease enzymes that execute the cell death program. wikipedia.org The cleavage of poly (ADP-ribose) polymerase (PARP) by caspases is a well-established marker of apoptosis, and its detection via western blot confirms the apoptotic mechanism. nih.gov
| Cell Line | Treatment | % of Cells in Sub-G1 Phase | Source |
|---|---|---|---|
| Capan-2 (Pancreatic Cancer) | Control | ~2% | springermedizin.de |
| HzMUC1-MMAE (40 nM) | ~6% | ||
| CFPAC-1 (Pancreatic Cancer) | Control | ~2% | |
| HzMUC1-MMAE (40 nM) | ~5% | ||
| PC-3 (Prostate Cancer) | DMSO Control | 1.8% | nih.gov |
| MMAE (4 nM) | 10.3% | ||
| C4-2B (Prostate Cancer) | DMSO Control | 2.1% | |
| MMAE (4 nM) | 11.5% |
Cell Cycle Arrest Analysis (e.g., Mitotic Arrest)
Evaluation of Conjugate Stability in In Vitro Biological Matrices (e.g., plasma, serum)
A critical aspect of ADC design is the stability of the linker connecting the antibody to the payload. The linker must remain intact while the ADC circulates in the bloodstream to prevent the premature, systemic release of the highly toxic MMAE, which could harm healthy tissues. adcreview.comresearchgate.net
The stability of ADCs is evaluated in vitro by incubating them in biological matrices such as human or rodent plasma and serum at physiological temperature (37°C) for extended periods. mdpi.comresearchgate.net Studies on ADCs using cleavable linkers similar to the Dbco-peg4-pab system have demonstrated exceptional stability. For example, some ADCs remained intact with minimal payload loss after two weeks of incubation in rat serum. mdpi.com Another study reported no significant degradation or aggregation of ADCs after 28 days in human plasma. researchgate.net The inclusion of hydrophilic PEG spacers can also contribute to improved stability and pharmacokinetic properties. researchgate.net This high degree of stability ensures that the cytotoxic payload is delivered specifically to the target cancer cells before being activated.
Analytical Characterization Techniques for Dbco Peg4 Pab Mmae Conjugates
Mass Spectrometry-Based Methods for Conjugate Integrity and Stoichiometry
Mass spectrometry (MS) is an indispensable tool for the in-depth characterization of ADCs, providing critical information on molecular weight, conjugate integrity, and the distribution of drug-linker payloads. chromatographyonline.combiocompare.com
High-resolution mass spectrometry (HRMS) offers exceptional mass accuracy and resolving power, making it a cornerstone for the detailed structural elucidation of complex biomolecules like ADCs. nih.govnih.gov This technique is particularly valuable for confirming the covalent attachment of the DBCO-PEG4-PAB-MMAE linker-payload to the antibody and for identifying various drug-loaded species. mdpi.comrsc.org
HRMS can distinguish between different proteoforms and accurately measure the mass of the intact ADC, as well as its subunits (light chain and heavy chain) after reduction. nih.govmdpi.com This capability allows for the precise determination of the number of drug molecules conjugated to the antibody, a critical quality attribute known as the drug-to-antibody ratio (DAR). acs.org The high resolution of instruments like Orbitrap and advanced time-of-flight (TOF) analyzers enables the differentiation of species with small mass differences, which might be missed by lower-resolution methods. nih.govnih.gov For instance, HRMS can identify modifications such as oxidation or hydrolysis that may occur on the antibody or the linker-payload, ensuring a comprehensive understanding of the conjugate's structure. nih.govmdpi.com
A study on the synthesis of a DBCO-PEG4-VC-PAB-MMAE construct reported using HRMS to confirm the product's identity, finding a mass-to-charge ratio ([M+2H]2+) of 843.5011, which closely matched the calculated value of 843.4944. rsc.org This demonstrates the precision of HRMS in verifying the successful synthesis of the linker-payload component before conjugation.
Table 1: Representative HRMS Analysis Parameters for ADCs
| Parameter | Setting | Purpose |
|---|---|---|
| Mass Analyzer | Orbitrap, Q-TOF | Provides high resolution and mass accuracy. nih.govnih.gov |
| Ionization Source | Electrospray Ionization (ESI) | Suitable for large, non-volatile molecules like ADCs. bioanalysis-zone.com |
| Mass Range | 900–4000 m/z | Captures the charge state distribution of intact ADCs and their subunits. sciex.com |
Quantitative Time-of-Flight (Q-TOF) mass spectrometry is a powerful platform widely used for ADC characterization. biocompare.com It combines a quadrupole mass filter with a time-of-flight mass analyzer, offering both precursor ion selection and high-resolution mass analysis. nih.gov While HRMS platforms like Orbitrap may offer higher resolution, Q-TOF systems provide a good balance of speed, sensitivity, and resolution for routine ADC analysis. nih.govnih.gov
Q-TOF MS is instrumental in determining the identity of the ADC and calculating the drug-to-antibody ratio. biocompare.com It can be used to analyze both the intact ADC and its reduced subunits. However, for complex ADCs, especially those linked to lysine (B10760008) residues, MS detection is often essential due to the inadequate resolution of chromatographic methods alone. biocompare.com For cysteine-linked conjugates, while chromatography might provide sufficient resolution, MS is frequently used for confirmation of molecular weights. biocompare.com
Recent advancements have focused on improving the utility of Q-TOF for ADC analysis. For example, streamlined approaches using compact Q-TOF systems have been developed for rapid and accurate DAR calculation for both glycosylated and deglycosylated forms of ADCs. sciex.com
High-Resolution Mass Spectrometry (HRMS)
Chromatographic Techniques for Purity and Homogeneity Assessment
Chromatographic methods are fundamental for assessing the purity, homogeneity, and drug distribution of ADCs. americanpharmaceuticalreview.comyoutube.com These techniques separate the different species present in an ADC preparation based on their physicochemical properties.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted technique for the characterization of ADCs. fishersci.fitosohbioscience.com It separates molecules based on their hydrophobicity. springernature.com In the context of this compound conjugates, the hydrophobic nature of the MMAE payload allows for the separation of different drug-loaded species. acs.orgexplorationpub.com
RP-HPLC can be applied to both intact and reduced ADCs. acs.orgresearchgate.net For reduced ADCs, the method separates the light and heavy chains, and their respective drug-conjugated forms, allowing for the calculation of the weighted average DAR. springernature.comnih.gov The denaturing conditions of RP-HPLC, often involving low pH and high organic solvent concentrations, facilitate the separation of these subunits. nih.gov This technique has proven effective for site-specifically conjugated ADCs, such as those linked to inter-chain cysteines. nih.gov
Research has demonstrated the utility of RP-HPLC for monitoring the conjugation reaction of MMAE to antibodies, confirming high DAR values. acs.org For example, in the synthesis of site-specific ADCs with DBCO-PEG4 linkers, RP-HPLC was used to characterize the DAR, with results being comparable to those obtained by mass spectrometry. acs.org Furthermore, a comparative study of drug-linkers showed that MC-VC-PAB-MMAE is more hydrophobic than MCC-maytansinoid, as indicated by its longer retention time in RP-HPLC analysis. explorationpub.comnih.gov
Table 2: Typical RP-HPLC Method Parameters for ADC Analysis
| Parameter | Condition | Rationale |
|---|---|---|
| Column | C8 or C18 | Provides a hydrophobic stationary phase for separation. researchgate.net |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous phase. sciex.com |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic phase for elution. sciex.com |
| Gradient | Linear gradient from low to high %B | Elutes species based on increasing hydrophobicity. americanpharmaceuticalreview.com |
In a typical HIC separation, species with lower DARs (less hydrophobic) elute earlier, while those with higher DARs (more hydrophobic) elute later. youtube.comnih.gov The relative peak areas of the separated species can be used to calculate the average DAR. springernature.comnih.gov HIC offers the advantage of analyzing ADCs under native conditions, preserving the non-covalent interactions between the antibody chains. americanpharmaceuticalreview.com However, a limitation of traditional HIC is its incompatibility with MS due to the high concentrations of non-volatile salts used in the mobile phase. americanpharmaceuticalreview.comnih.gov To address this, online HIC-MS methods using volatile salts like ammonium (B1175870) tartrate have been developed. nih.govtandfonline.com
Studies have shown successful separation of ADC species with zero, two, four, six, and eight drugs per antibody using HIC, demonstrating its high resolution for this application. americanpharmaceuticalreview.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Spectroscopic Methods for Structural Confirmation (e.g., NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the higher-order structure of proteins and their conjugates at an atomic level. creative-proteomics.comnih.gov While challenging for large molecules like ADCs due to their size and complexity, NMR can provide valuable insights into the structural integrity of the antibody upon conjugation and the conformation of the linker-payload. nih.govgabi-journal.net
A study on the structural features of MMAE utilized a combination of NMR spectroscopy and quantum chemical modeling to provide a complete spectroscopic characterization of the molecule. researchgate.net This highlights the depth of structural information that can be obtained for the payload component of the ADC.
Future Research Directions and Translational Perspectives for Dbco Peg4 Pab Mmae Systems
Development of Novel Bioorthogonal Conjugation Chemistries
Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is a cornerstone of modern ADC development. jocpr.compcbiochemres.com The strain-promoted azide-alkyne cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) group and an azide (B81097) has been a widely used "click chemistry" reaction for ADC construction due to its efficiency and lack of a toxic copper catalyst. nih.gov However, the field is actively exploring new bioorthogonal reactions to overcome some of the limitations associated with SPAAC.
Future research in this area is focused on several key objectives:
Faster Reaction Kinetics: While SPAAC is effective, reactions with faster kinetics could improve conjugation efficiency and reduce the time required for ADC manufacturing. nih.goveurjchem.com
Improved Stability and Hydrophilicity of Ligation Products: The resulting triazole ring from SPAAC can sometimes influence the physicochemical properties of the ADC. Research into alternative reactions that yield more hydrophilic and stable linkages is ongoing. nih.gov
Expansion of the Bioorthogonal Toolbox: The development of new pairs of mutually orthogonal reactions would allow for the creation of more complex and multifunctional ADCs. jocpr.comrsc.org
Some promising alternative bioorthogonal reactions include:
Staudinger Ligation: This reaction between a phosphine (B1218219) and an azide forms a stable amide bond and was one of the first bioorthogonal reactions to be developed. uzh.ch
Tetrazine Ligation: The inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO), boasts exceptionally fast reaction rates. eurjchem.comnih.gov
Alternative Cycloalkynes: Researchers are exploring cyclooctynes other than DBCO, such as bicyclo[6.1.0]nonyne (BCN), which is considered a less hydrophobic alternative. nih.gov
These advancements in bioorthogonal chemistry hold the potential to create next-generation ADCs with improved homogeneity, stability, and therapeutic efficacy. acs.org
Engineering of Advanced Linker Architectures for Enhanced Specificity and Stability
The linker component of an ADC is critical, as it must remain stable in systemic circulation to prevent premature payload release, yet efficiently liberate the cytotoxic agent within the target tumor cell. nih.govsygnaturediscovery.com The valine-citrulline (Val-Cit) peptide within the PAB-MMAE system is a well-established cathepsin B-cleavable linker. mdpi.comnih.gov However, there is a continuous drive to engineer more sophisticated linker architectures to improve the therapeutic window of ADCs. aacrjournals.orgresearchgate.net
Exploration of Hydrophilic Linker Modifications beyond PEG4
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG4 unit in DBCO-PEG4-PAB-MMAE, is a common strategy to enhance the hydrophilicity of the linker-payload. researchgate.net This can help to mitigate the aggregation often caused by hydrophobic payloads and improve the pharmacokinetic profile of the ADC. aacrjournals.org Future research is focused on exploring other hydrophilic moieties that could offer additional advantages.
| Linker Modification Strategy | Rationale and Potential Advantages |
| Longer PEG Chains | May further enhance solubility and reduce immunogenicity. |
| Polysarcosine | A biodegradable and highly hydrophilic polymer that can mask the hydrophobicity of the payload. nih.gov |
| Charged Side Chains | Introduction of negatively charged groups, such as glutamic acid, can increase hydrophilicity and potentially reduce non-specific uptake by healthy cells. aacrjournals.orgnih.gov |
| Glycans | Incorporating sugar molecules can improve water solubility and may influence interactions with cellular uptake machinery. nih.gov |
These modifications aim to create ADCs with better solubility, reduced aggregation, and improved pharmacokinetic properties, ultimately leading to a wider therapeutic index. aacrjournals.orgresearchgate.net
Design of Linkers for Alternative Release Mechanisms
While enzymatic cleavage by proteases like cathepsin B is a widely used and effective release mechanism, researchers are investigating alternative triggers to broaden the applicability of ADCs. mdpi.comcam.ac.uk These alternative mechanisms could be advantageous for tumors with low lysosomal protease activity or for enabling extracellular payload release. cam.ac.uk
| Alternative Release Mechanism | Trigger | Examples |
| Acid-Labile Linkers | Low pH environment of endosomes and lysosomes. | Hydrazones, silyl (B83357) ethers. nih.govnih.gov |
| Reducible Linkers | High intracellular glutathione (B108866) concentration. | Disulfide bonds. mdpi.com |
| β-Glucuronide Linkers | Cleavage by β-glucuronidase, an enzyme abundant in lysosomes and some tumor microenvironments. | Glucuronide-based linkers. nih.govbiopharminternational.com |
| Photo-Responsive Linkers | External light source. | Linkers containing photocleavable groups. nih.gov |
| Bioorthogonal Cleavage | Exogenously administered activating agent. | Tetrazine-cleavable linkers. nih.govnih.gov |
The development of these novel release strategies will allow for more precise control over where and when the cytotoxic payload is liberated, potentially leading to more effective and less toxic cancer therapies. jocpr.comnih.gov
Exploration of Diverse Biological Targeting Moieties beyond Antibodies
While monoclonal antibodies (mAbs) are the most common targeting moiety for ADCs, their large size can sometimes limit tumor penetration. mdpi.commdpi.com This has spurred interest in exploring smaller, alternative targeting ligands that may offer advantages in certain therapeutic contexts. eradivir.com
Peptide-Drug Conjugates
Peptide-drug conjugates (PDCs) utilize peptides as the targeting moiety. acs.orgdelveinsight.com Peptides offer several potential advantages over antibodies, including:
Smaller Size: This can lead to better penetration of solid tumors. researchgate.net
Lower Immunogenicity: Peptides are generally less likely to elicit an immune response. researchgate.net
Simpler Synthesis: The chemical synthesis of peptides is more straightforward than the production of monoclonal antibodies. researchgate.net
Several peptides that bind to receptors overexpressed on cancer cells are being investigated for use in PDCs, such as those targeting somatostatin (B550006) or gonadotropin-releasing hormone receptors. rsc.org
Ligand-Drug Conjugates
Small molecule-drug conjugates (SMDCs), also referred to as ligand-drug conjugates, employ low-molecular-weight organic molecules as the targeting ligand. google.comresearchgate.net These ligands bind to specific receptors on the surface of cancer cells, facilitating the targeted delivery of the cytotoxic payload. nih.gov
| Targeting Ligand Class | Examples |
| Vitamins | Folic acid, which targets the folate receptor often overexpressed in various cancers. nih.gov |
| Small Molecule Inhibitors | Ligands that bind to receptors like the prostate-specific membrane antigen (PSMA). nih.gov |
The smaller size of these ligands may allow for more efficient tumor penetration compared to antibodies. researchgate.net Research in this area focuses on identifying new high-affinity ligands for cancer-specific receptors and optimizing the linker chemistry to suit these smaller targeting moieties. eradivir.comnih.gov
Methodological Advancements in Preclinical Assessment Techniques
The preclinical evaluation of antibody-drug conjugates (ADCs) is a critical phase in their development, designed to provide essential information on efficacy and safety before progressing to clinical trials. creative-biolabs.com The unique structure of ADCs, which combines a monoclonal antibody with a potent cytotoxic payload via a linker, necessitates a sophisticated and multifaceted assessment approach. creative-biolabs.comtd2inc.com For ADCs utilizing specific components like the this compound system, preclinical testing must rigorously evaluate the impact of each component—the antibody's targeting specificity, the stability and release characteristics of the linker-payload complex, and the potency of the released cytotoxic agent. appliedclinicaltrialsonline.comnih.gov Continuous innovation in preclinical methodologies is crucial for improving the translation of preclinical data into clinical success, ensuring that only the most promising ADC candidates advance. nih.govresearchgate.net
Recent years have seen significant progress in the techniques used for this evaluation, moving towards models and assays that more accurately predict clinical outcomes. These advancements span in vitro assays, complex in vivo models, and high-resolution imaging technologies, all aimed at providing a more comprehensive understanding of an ADC's behavior. appliedclinicaltrialsonline.comnih.gov
Advanced In Vitro Assay Systems
The foundation of preclinical assessment lies in a suite of in vitro studies designed to characterize the fundamental properties of the ADC. For a molecule like one incorporating this compound, these assays are vital for initial efficacy and specificity screening.
Cytotoxicity and Proliferation Assays : These are fundamental for determining the potency of the ADC. Assays such as the MTT or LDH release assays measure the ADC's ability to kill target cancer cells. td2inc.com For instance, the in vitro cytotoxicity of an ADC using a this compound linker was assessed against SSEA4-expressing ovarian cancer cells (SKOV3), demonstrating its ability to induce cell death in a target-dependent manner. nih.gov
Binding and Internalization Assays : Techniques like surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are used to quantify the binding affinity of the ADC to its target antigen. td2inc.com Furthermore, fluorescence microscopy and flow cytometry are employed to confirm that once bound, the ADC is efficiently internalized by the cancer cell, a prerequisite for the payload to exert its effect. td2inc.comnih.gov The rate of internalization is a critical factor influencing the efficacy of ADCs. nih.gov
Stability and Drug Release Assays : Understanding the stability of the ADC, particularly the linker, is paramount. In vitro stability studies in plasma or whole blood can help predict the premature release of the payload in systemic circulation. wuxiapptec.com For non-cleavable linkers like the PAB-MMAE system, assays using lysosomal extracts can simulate the intracellular environment to study the payload's release mechanism after internalization and degradation of the antibody. nih.govwuxiapptec.com
Sophisticated In Vivo Models
While in vitro tests provide crucial initial data, in vivo models are indispensable for evaluating the ADC's performance in a complex biological system. td2inc.com
Cell Line-Derived Xenografts (CDX) : This traditional model involves implanting human cancer cell lines into immunodeficient mice. CDX models are valuable for initial efficacy testing due to their reproducibility and the consistent genetic and phenotypic traits of the cell lines. wuxiapptec.com
Patient-Derived Xenografts (PDX) : To better reflect the complexity and heterogeneity of human tumors, PDX models are increasingly used. wuxiapptec.com These models, created by implanting tumor fragments from a patient directly into mice, maintain the original tumor's architecture and genetic diversity, offering a more predictive assessment of ADC efficacy. nih.gov
Patient-Derived Organoids (PDOs) : A significant leap forward in preclinical modeling is the use of three-dimensional (3D) organoids cultured from patient tumors. researchgate.net These "mini-tumors" in a dish retain the cellular structure and function of the original tumor, allowing for high-throughput screening of ADCs in a more physiologically relevant context. crownbio.com Organoids can bridge the gap between in vitro and in vivo models and can even be used to assess off-target toxicity by culturing them from normal tissues. crownbio.com
The table below summarizes the primary in vivo models used in ADC preclinical assessment.
| Model Type | Description | Advantages | Limitations |
| Cell Line-Derived Xenograft (CDX) | Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice. wuxiapptec.com | High reproducibility, cost-effective, suitable for initial screening. wuxiapptec.com | Lacks tumor heterogeneity and the native tumor microenvironment. nih.gov |
| Patient-Derived Xenograft (PDX) | Tumor tissue from a human patient is directly implanted into immunodeficient mice. wuxiapptec.com | Better recapitulates human tumor heterogeneity and microenvironment. wuxiapptec.com | More costly and time-consuming; based on immunodeficient mice. wuxiapptec.com |
| Patient-Derived Organoids (PDOs) | 3D cell cultures derived from patient tumors that mimic the in vivo organ. researchgate.net | Retain cellular identity of the original tumor; suitable for high-throughput screening; can model off-target effects. crownbio.com | Lack of a complete immune system and vascular network. |
Advanced Imaging Techniques in Preclinical Assessment
Molecular imaging provides a non-invasive, dynamic, and quantitative way to assess ADC behavior and therapeutic effects in vivo. nih.govmdpi.com
Positron Emission Tomography (PET) : PET imaging, often combined with CT or MRI for anatomical context, is a powerful tool for understanding the whole-body distribution of an ADC. td2inc.commdpi.com By radiolabeling the antibody (e.g., with Zirconium-89), researchers can visualize tumor targeting, assess target expression across all lesions, and identify potential off-target accumulation. aacrjournals.org This can help refine patient selection and understand heterogeneity in ADC uptake. aacrjournals.org
Bioluminescence Imaging (BLI) : BLI is a highly sensitive optical imaging modality used to dynamically monitor tumor growth and therapeutic response to an ADC. nih.gov It is a rapid and cost-effective method for quantifying tumor cell cytotoxicity over time in living animals. nih.gov
Mass Spectrometry Imaging (MSI) : MSI is an innovative technique used to visualize the distribution of the ADC and, crucially, the released payload within the tumor tissue at a microscopic level. mdpi.com This allows for a detailed assessment of drug penetration and release at the target site, providing insights that are critical for understanding the mechanism of action. mdpi.com
Fluorescence Imaging : Conjugating fluorescent dyes to ADCs or using probes that detect apoptosis (programmed cell death) allows for visualization of ADC-induced effects at both the cellular and whole-body level. acs.orgnih.gov This can provide direct evidence of the ADC's mechanism of action in causing tumor cell death. acs.org
The following table details advanced imaging techniques and their applications in ADC preclinical research.
| Imaging Technique | Principle | Application in ADC Assessment | Key Insights |
| Positron Emission Tomography (PET) | Detects gamma rays emitted by a positron-emitting radionuclide attached to the ADC. aacrjournals.org | Whole-body biodistribution, tumor targeting, quantification of target expression. mdpi.comaacrjournals.org | Confirms target engagement, reveals tumor heterogeneity, identifies off-target accumulation. aacrjournals.org |
| Bioluminescence Imaging (BLI) | Detects light produced by luciferase-expressing tumor cells. nih.gov | Non-invasive, longitudinal monitoring of tumor burden and therapeutic response. nih.gov | Provides dynamic and quantifiable measure of tumor cytotoxicity. nih.gov |
| Mass Spectrometry Imaging (MSI) | Maps the spatial distribution of molecules by measuring their mass-to-charge ratio. mdpi.com | Visualization of the ADC and the released cytotoxic payload within tumor tissue sections. mdpi.com | Assesses tumor penetration and confirms controlled release of the drug at the target site. mdpi.com |
| Fluorescence Imaging | Detects light emitted from fluorescent probes conjugated to the ADC or used to report on cellular processes like apoptosis. acs.orgnih.gov | In vitro and in vivo visualization of ADC internalization and induction of apoptosis. acs.org | Provides real-time evidence of the ADC's mechanism of action at a cellular level. acs.org |
These methodological advancements collectively enhance the rigor of preclinical evaluation, enabling a more thorough understanding of an ADC's pharmacological profile and a more accurate prediction of its clinical potential. researchgate.net
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of DBCO-PEG4-PAB-MMAE conjugates?
- Methodological Answer : Synthesis optimization requires monitoring reaction stoichiometry (e.g., DBCO:MMAE molar ratios), solvent selection (e.g., DMSO for solubility), and purification methods (e.g., size-exclusion chromatography). Characterization via HPLC (purity >95%) and mass spectrometry (confirming molecular weight) is essential. Use frameworks like PEO (Population: conjugate; Exposure: reaction conditions; Outcome: yield/purity) to structure experimental variables .
- Data Example :
| Parameter | Optimal Range | Analytical Method |
|---|---|---|
| Molar Ratio (DBCO:MMAE) | 1.2:1 | NMR/HPLC |
| Reaction Time | 24–48 hrs | Kinetic monitoring |
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies by incubating the conjugate in buffers at varying pH (4.0–7.4) and temperatures (4°C–37°C). Monitor stability via LC-MS for cleavage products and UV-Vis for PEG integrity. Apply PICOT (Population: conjugate; Intervention: pH/temperature; Comparator: control; Outcome: degradation rate; Time: 1–7 days) to design replicates and controls .
Q. What techniques are recommended for characterizing the drug-to-antibody ratio (DAR) in this compound conjugates?
- Methodological Answer : Use hydrophobic interaction chromatography (HIC) to separate conjugates by DAR, validated by UV-Vis (absorbance at 248 nm for MMAE) and ELISA for antibody integrity. Calibration curves with known DAR standards are critical .
Advanced Research Questions
Q. How should researchers address discrepancies between in vitro cytotoxicity and in vivo tumor efficacy data for this compound?
- Methodological Answer : Apply SPICE (Setting, Perspective, Intervention, Comparison, Evaluation) to identify variables:
Q. What statistical methods are suitable for analyzing batch-to-batch variability in conjugate potency?
- Methodological Answer : Implement ANOVA to compare IC50 values across batches, paired with Tukey’s post-hoc test. Include power analysis (α=0.05, β=0.2) to determine sample size. Report variability as coefficient of variation (CV <15% acceptable) .
- Data Example :
| Batch | IC50 (nM) | CV (%) |
|---|---|---|
| 1 | 2.3 ± 0.4 | 17.4 |
| 2 | 2.1 ± 0.3 | 14.3 |
Q. How can predictive modeling improve the design of this compound delivery systems?
- Methodological Answer : Develop QSAR (Quantitative Structure-Activity Relationship) models using descriptors like linker hydrophobicity and PEG chain flexibility. Validate with in vitro/in vivo correlation (IVIVC) studies. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize model parameters .
Contradiction Resolution & Theoretical Frameworks
Q. What strategies resolve conflicting literature reports on this compound’s bystander effect?
- Methodological Answer : Conduct a systematic review using PCC (Population: conjugate-treated cells; Concept: bystander effect; Context: solid vs. hematologic tumors). Perform meta-analysis with random-effects models to quantify heterogeneity (I² statistic). Replicate key studies under standardized conditions (e.g., uniform cell lines) .
Q. How to align this compound mechanistic studies with existing antibody-drug conjugate (ADC) theories?
- Methodological Answer : Link research to the "Enhanced Permeability and Retention (EPR)" theory by measuring tumor accumulation via PET imaging. Use conceptual frameworks to compare release kinetics (e.g., pH-dependent vs. enzymatic cleavage) with established ADCs like trastuzumab emtansine .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
